Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-
Description
Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] (IUPAC name: 2-[(furan-2-yl)(5-methylfuran-2-yl)methyl]-5-methylfuran) is a furan-derived compound characterized by a methylene bridge linking two 5-methylfuran moieties and a 3,4-dimethoxyphenyl substituent . Its molecular formula is C₁₅H₁₄O₃, with an average molecular mass of 242.27 g/mol and a ChemSpider ID of 537015 .
Properties
CAS No. |
87125-64-2 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-8-16(22-12)19(17-9-6-13(2)23-17)14-7-10-15(20-3)18(11-14)21-4/h5-11,19H,1-4H3 |
InChI Key |
CZQFZCGMDNUGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C=C2)OC)OC)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the two furan rings to the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the 2-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that furan derivatives exhibit significant antioxidant properties, making them potential candidates for the development of nutraceuticals. A study highlighted the effectiveness of similar compounds in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Furan-based compounds have been investigated for their anticancer effects. A notable study demonstrated that derivatives similar to Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] showed cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study: Synthesis and Testing
In one case study, the compound was synthesized via a multi-step process involving the reaction of furan derivatives with substituted phenyl groups. The synthesized compound was then tested for its anticancer properties against HeLa cells, showing promising results with an IC50 value indicating potent activity .
Polymer Chemistry
Furan derivatives are utilized in polymer chemistry as building blocks for advanced materials. Their ability to undergo polymerization reactions allows for the creation of new materials with desirable mechanical and thermal properties.
Case Study: Furan-Based Polymers
A recent publication detailed the synthesis of furan-based polymers using the compound as a monomer. These polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in coatings and adhesives .
Building Blocks in Organic Synthesis
The unique structure of Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] makes it an excellent building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
Table 2: Synthetic Reactions Involving the Compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Formation of amine derivatives |
| Cycloaddition | Diels-Alder reaction | Formation of cyclic compounds |
| Oxidation | Oxidation to form ketones | Production of valuable intermediates |
Mechanism of Action
The mechanism of action of 5,5’-((3,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) involves its interaction with various molecular targets. The compound’s furan rings and methoxy groups allow it to participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and microbial cell wall disruption.
Comparison with Similar Compounds
Aromatic Substituents
- The 3,4-dimethoxyphenyl group in the target compound enhances aromaticity and electron density compared to simpler furan derivatives like 2,5-bis(2-furanylmethyl)furan. This may improve stability under oxidative conditions or increase affinity for aromatic interaction-driven processes .
- By contrast, curcumin analogs (e.g., TMC) retain a β-diketone pharmacophore critical for DNMT1 inhibition, which is absent in the target furan compound .
Methylene Bridging
Metabolic Stability
- Unlike curcuminoids, which undergo rapid metabolism due to phenolic and methylene moieties, the target compound’s methoxy groups may confer metabolic resistance by blocking enzymatic oxidation sites. However, preclinical pharmacokinetic data are unavailable .
Biological Activity
Furan derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] , exploring its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] has the molecular formula and a molecular weight of approximately 316.36 g/mol. The structure features a furan ring connected by a methylene bridge to a 3,4-dimethoxyphenyl group and two 5-methyl substituents. This configuration is crucial for its biological activity due to the potential for various interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylfuran under acidic conditions. A common catalyst used is boron trifluoride etherate, which facilitates the formation of the methylene bridge linking the two furan rings to the phenyl group. This method allows for high yields and purity suitable for biological studies.
Antibacterial Properties
Research indicates that furan derivatives exhibit significant antibacterial activity. For instance:
- Compound Efficacy : Studies have shown that derivatives similar to Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) as low as 64 µg/mL .
- Mechanism of Action : The antibacterial activity is thought to stem from the compound's ability to disrupt microbial cell walls and interfere with metabolic pathways essential for bacterial survival .
Anticancer Activity
Furan derivatives are also being explored for their anticancer properties:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Targeting Specific Pathways : The interaction of these compounds with cellular receptors involved in cancer progression has been highlighted as a potential mechanism for their anticancer effects .
Toxicological Considerations
While exploring the biological activity of Furan derivatives, it is essential to consider their toxicological profiles. Some studies have indicated that certain furan compounds can exhibit hepatotoxicity in animal models, leading to conditions such as cholangiofibrosis and hepatocellular carcinomas . Therefore, understanding the safety profile is critical for therapeutic applications.
Case Studies and Research Findings
Future Directions
The unique structure of Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-] presents opportunities for further research into its biological applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its antibacterial and anticancer effects.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the furan and dimethoxyphenyl groups. For example, coupling patterns in ¹H-NMR can resolve methylene bridge configurations . X-ray diffraction (XRD) provides definitive proof of stereochemistry, as seen in structurally similar hexasubstituted dihydrofurans where C–H⋯H and Br⋯Br interactions stabilize crystal packing . Mass spectrometry (EI-MS) verifies molecular weight, with fragmentation patterns aligning with methyl-substituted furan derivatives .
Q. How can thermodynamic properties (e.g., boiling point, vapor pressure) be experimentally determined?
- Answer : Gas-phase chromatography on polar/non-polar columns under isothermal or gradient conditions provides retention indices for volatility estimation . Differential Scanning Calorimetry (DSC) measures phase transitions (e.g., melting points), while vapor pressure can be derived from gas-phase ion mobility data . Computational methods like COSMO-RS may supplement experimental data but require validation against empirical results.
Q. What synthetic routes are reported for analogous bis-furan derivatives?
- Answer : Common strategies include:
- Aldol condensations : For methylene-bridged systems, as seen in curcuminoid analogs using dimethoxyphenyl aldehydes and active methylene furan precursors .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl-furan linkages, though steric hindrance from methyl groups may require tailored catalysts .
- Cyclization : Acid- or base-mediated cyclization of diketones or diols, as demonstrated in tetrahydrofuran derivatives .
Advanced Research Questions
Q. How does the methylene bridge and methoxy substitution influence biological activity (e.g., NF-κB inhibition)?
- Answer : The 3,4-dimethoxyphenyl groups enhance lipophilicity and membrane permeability, while the methylene bridge stabilizes the planar conformation critical for binding to IKKβ kinase in NF-κB inhibition . Structure-activity relationship (SAR) studies on analogs like TMC (1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione) show that blocking metabolic sites (e.g., phenolic -OH) improves stability without compromising activity . Computational docking studies (e.g., AutoDock Vina) can model interactions with kinase domains.
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Answer : Key issues include:
- Low bioavailability : Rapid metabolism of curcuminoid-like structures necessitates sensitive LC-MS/MS methods with MRM (multiple reaction monitoring) for detection .
- Matrix effects : Plasma proteins may bind to hydrophobic regions; solid-phase extraction (SPE) with C18 columns improves recovery .
- Degradation : Photo- and thermo-instability require dark, low-temperature storage and stabilized mobile phases (e.g., 0.1% formic acid in acetonitrile) .
Q. How can contradictory data on biological efficacy (e.g., antiviral vs. cytotoxic effects) be resolved?
- Answer : Discrepancies may stem from:
- Assay variability : Standardize cell lines (e.g., A549 for cytotoxicity vs. Vero E6 for antiviral assays) and controls (e.g., EF-24 for NF-κB inhibition) .
- Dose-response profiling : EC50/IC50 ratios differentiate specific activity from nonspecific toxicity. For example, analogs with IC50 <10 µM in NF-κB inhibition but CC50 >50 µM in MTT assays suggest therapeutic potential .
- Metabolite interference : Use stable isotope-labeled analogs to track parent compound vs. metabolites in pharmacokinetic studies .
Method Development Questions
Q. What strategies optimize HPLC separation of this compound from structurally similar impurities?
- Answer : Use a C18 column (5 µm, 250 mm) with a gradient of water (0.1% TFA) and acetonitrile. Polar methoxy groups increase retention on reversed-phase columns; adjust pH to 7.1 (phosphate buffer) to minimize peak tailing . For diastereomers, chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) can resolve enantiomeric pairs .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME identify likely Phase I/II metabolism sites (e.g., demethylation of methoxy groups or furan ring oxidation). Molecular docking into cytochrome P450 isoforms (e.g., CYP3A4) highlights reactive intermediates. Compare results with in vitro microsomal assays (e.g., rat liver S9 fractions) to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
